

Data Presentation: Physical and Chemical Properties

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Compound of Interest

Compound Name: Ethylene glycol dimethacrylate

Cat. No.: B3422486

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The fundamental physical and chemical properties of EGDMA are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of EGDMA

Property	Value	References
Chemical Formula	C ₁₀ H ₁₄ O ₄	[4] [5]
Molecular Weight	198.22 g/mol	[2] [4]
Appearance	Clear, colorless to pale yellow liquid	[2] [5]
Odor	Slight, characteristic ester-like	[2]
Density	1.051 g/mL at 25 °C	[4]
Boiling Point	98-100 °C at 5 mmHg	[4]
Melting Point	-40 °C	[4]
Flash Point	101 °C	[4]
Refractive Index	1.451 - 1.455 at 25°C	[6]
Viscosity	10–20 mPa·s at 25°C	[7]
Solubility	Limited solubility in water (<5 g/L); soluble in organic solvents like acetone and ethanol.	[5] [6]

Table 2: Chemical and Reactivity Data

Property	Value/Description	References
CAS Number	97-90-5	[6][7]
Purity	$\geq 98\%$	[7]
Acid Content	$\leq 0.02\%$	[7]
Moisture Content	$\leq 0.2\%$	[7]
Inhibitor	Typically contains hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.	[2]
Reactivity	Highly reactive under free-radical polymerization conditions. The two methacrylate groups enable the formation of cross-linked polymer networks.	[1][2]
Reactivity Ratios (with Methyl Methacrylate - MMA)	r_1 (EGDMA) = 0.6993, r_2 (MMA) = 1.8635	[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of EGDMA.

Determination of Reactivity Ratios of EGDMA with Methyl Methacrylate (MMA) via Infrared (IR) Spectroscopy

This protocol outlines a method to determine the reactivity ratios of EGDMA (M_1) and MMA (M_2) in a copolymerization reaction.[1][4]

Materials:

- **Ethylene glycol dimethacrylate (EGDMA)**, inhibitor removed
- Methyl methacrylate (MMA), inhibitor removed
- 2,2'-Azobisisobutyronitrile (AIBN) as an initiator
- Tetrahydrofuran (THF) as a solvent
- Chloroform
- Methanol
- Quartz tubes
- UV radiation source (254 nm)
- FTIR spectrometer
- NaCl discs

Procedure:

- **Monomer Purification:** Purify EGDMA and MMA by passing them through a column of activated basic alumina to remove the inhibitor.
- **Preparation of Monomer Feed Solutions:** Prepare a series of monomer feed solutions with varying molar ratios of EGDMA and MMA in THF. Add a constant concentration of AIBN (e.g., 1% by weight of total monomers) to each solution.
- **Polymerization:**
 - Place a known volume of each monomer feed solution into a quartz tube.
 - Degas the solutions by several freeze-pump-thaw cycles.
 - Seal the tubes under vacuum.
 - Irradiate the tubes with a UV lamp at a constant temperature to initiate polymerization. Keep the conversion below 10% to ensure the monomer feed composition remains

relatively constant.

- Copolymer Isolation:
 - After polymerization, open the tubes and dissolve the contents in chloroform.
 - Precipitate the copolymer by adding the solution dropwise to a large excess of a non-solvent, such as methanol, with vigorous stirring.
 - Filter the precipitated copolymer and dry it in a vacuum oven at a low temperature until a constant weight is achieved.
- FTIR Analysis:
 - Prepare solutions of the dried copolymers in chloroform at known concentrations.
 - Cast a thin film of each copolymer solution onto a NaCl disc and allow the solvent to evaporate completely.
 - Record the FTIR spectrum of each copolymer film.
- Composition Determination:
 - Identify a characteristic absorption band for one of the monomers that does not overlap with the other. For the EGDMA/MMA system, the carbonyl stretching vibrations can be analyzed.
 - Create a calibration curve by preparing physical mixtures of poly(EGDMA) and poly(MMA) of known compositions and measuring their corresponding peak absorbances.
 - Determine the composition of the synthesized copolymers by comparing their peak absorbances to the calibration curve.
- Calculation of Reactivity Ratios:
 - Use the determined copolymer compositions and the initial monomer feed compositions to calculate the reactivity ratios (r_1 and r_2) using methods such as the Fineman-Ross or Kelen-Tüdös methods.[\[1\]](#)[\[4\]](#)

Synthesis of EGDMA-Crosslinked Hydrogel for Drug Delivery

This protocol describes the synthesis of a poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogel crosslinked with EGDMA for potential use in controlled drug delivery.[8]

Materials:

- 2-hydroxyethyl methacrylate (HEMA)
- **Ethylene glycol dimethacrylate (EGDMA)**
- Ammonium persulfate (APS) as an initiator
- N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
- Phosphate-buffered saline (PBS)
- Model drug (e.g., amoxicillin)
- Glass vials or molds

Procedure:

- Preparation of Pre-polymerization Solution:
 - In a glass vial, mix HEMA (monomer) and EGDMA (crosslinker) at a desired molar ratio.
 - Add a specific volume of deionized water or PBS to the monomer mixture and stir until a homogeneous solution is obtained.
 - If incorporating a drug, dissolve the model drug in the aqueous phase before mixing with the monomers.
- Initiation of Polymerization:
 - Add APS initiator to the solution and stir to dissolve.

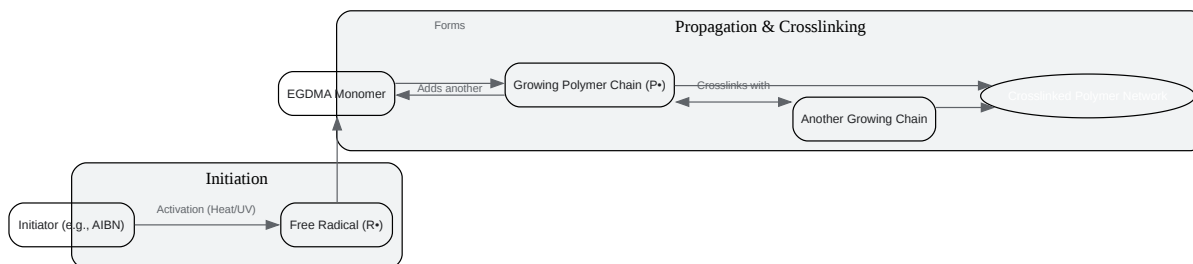
- Add TEMED accelerator to the solution. The amount of initiator and accelerator will determine the polymerization rate.
- Casting and Curing:
 - Pour the final solution into a mold (e.g., between two glass plates with a spacer for a sheet, or into cylindrical vials).
 - Allow the polymerization to proceed at room temperature or in a controlled temperature environment until a solid hydrogel is formed.
- Purification:
 - Remove the hydrogel from the mold.
 - Immerse the hydrogel in a large volume of deionized water or PBS to wash away any unreacted monomers, initiator, and accelerator. Change the washing solution periodically over 24-48 hours.
- Characterization:
 - The swelling behavior can be studied by immersing a dried, pre-weighed hydrogel sample in PBS at 37°C and measuring its weight at regular intervals.
 - Drug release studies can be performed by placing the drug-loaded hydrogel in a known volume of PBS at 37°C and measuring the concentration of the released drug in the solution over time using a suitable analytical technique (e.g., UV-Vis spectroscopy).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes involving EGDMA.

Diagram 1: Free Radical Polymerization of EGDMA

This diagram illustrates the fundamental steps of initiation, propagation, and crosslinking in the free-radical polymerization of EGDMA.

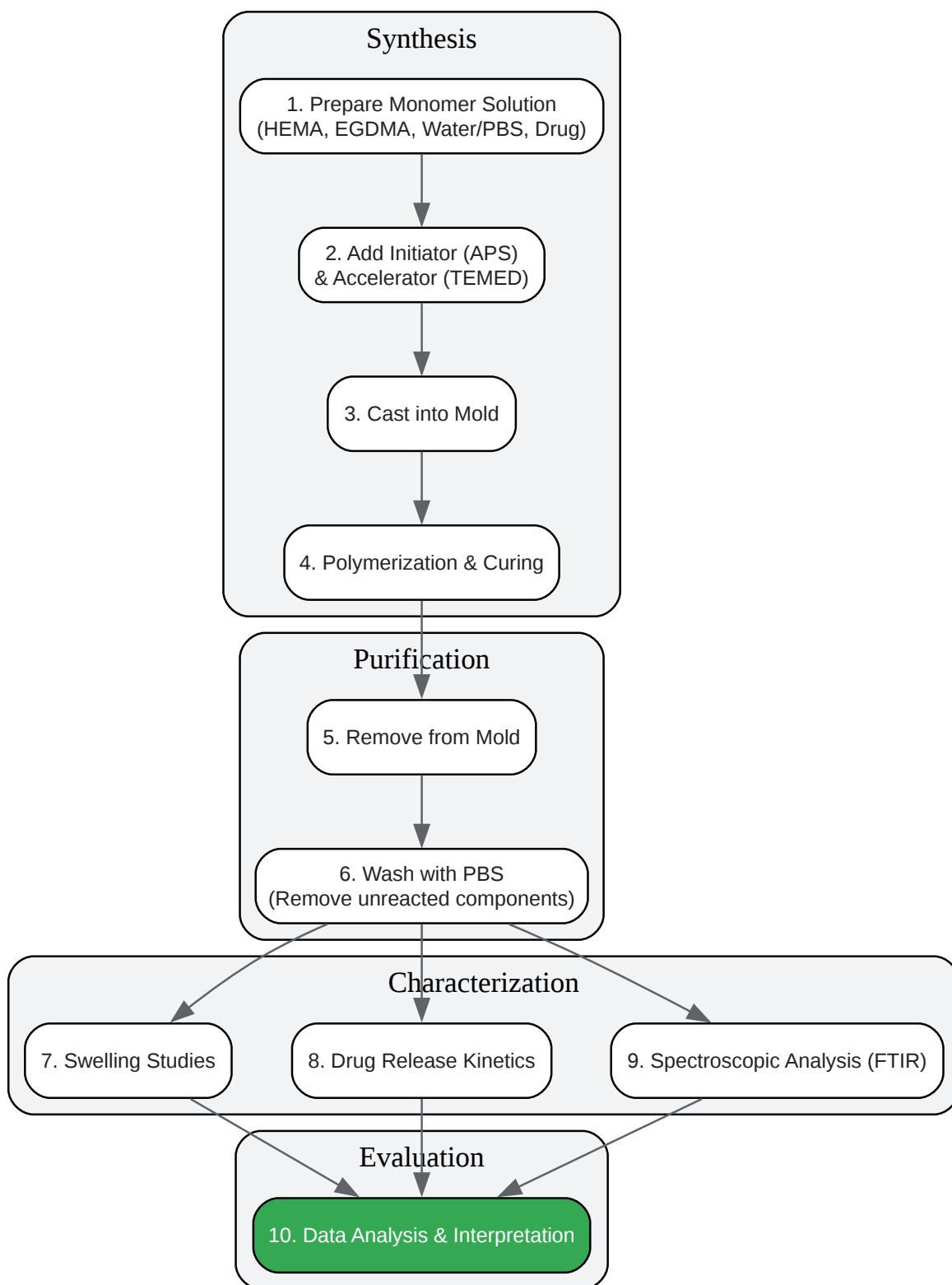


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Caption: Free radical polymerization and crosslinking of EGDMA monomer.

Diagram 2: Experimental Workflow for EGDMA-Based Hydrogel Drug Delivery Study

This diagram outlines the key steps in the synthesis, characterization, and evaluation of an EGDMA-crosslinked hydrogel for a drug delivery application.



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Caption: Workflow for hydrogel synthesis and drug release analysis.

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